molecular formula C16H18ClNO4S B3463639 4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide

4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide

Cat. No.: B3463639
M. Wt: 355.8 g/mol
InChI Key: JZWXDRGVKLPEBL-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a chloro group, a dimethoxyphenyl group, and a benzenesulfonamide moiety

Properties

IUPAC Name

4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO4S/c1-21-15-8-3-12(11-16(15)22-2)9-10-18-23(19,20)14-6-4-13(17)5-7-14/h3-8,11,18H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWXDRGVKLPEBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>53.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671634
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-(3,4-dimethoxyphenyl)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the chloro group or to reduce other functional groups present in the molecule.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to inhibit certain enzymes makes it a candidate for drug development.

    Medicine: Research has shown that derivatives of benzenesulfonamides can act as inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. This makes the compound of interest for developing treatments for diseases such as glaucoma and cancer.

    Industry: The compound’s chemical stability and reactivity make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of carbonic anhydrase by binding to the enzyme’s active site, thereby preventing the enzyme from catalyzing its normal reaction. This inhibition can lead to various physiological effects, depending on the enzyme’s role in the body.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2-pyridinylmethyl)benzenesulfonamide
  • 4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide derivatives

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chloro and dimethoxyphenyl groups contribute to its reactivity and potential for forming various derivatives, while the benzenesulfonamide moiety is crucial for its biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide
Reactant of Route 2
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4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide

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